4-Chloro-7-nitroquinoline 4-Chloro-7-nitroquinoline
Brand Name: Vulcanchem
CAS No.: 18436-76-5
VCID: VC21058046
InChI: InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H
SMILES: C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Cl
Molecular Formula: C9H5ClN2O2
Molecular Weight: 208.6 g/mol

4-Chloro-7-nitroquinoline

CAS No.: 18436-76-5

Cat. No.: VC21058046

Molecular Formula: C9H5ClN2O2

Molecular Weight: 208.6 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-nitroquinoline - 18436-76-5

Specification

CAS No. 18436-76-5
Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
IUPAC Name 4-chloro-7-nitroquinoline
Standard InChI InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H
Standard InChI Key UPZGWWDLHRREJM-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Cl
Canonical SMILES C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Cl

Introduction

Structure and Chemical Properties

Molecular Structure

4-Chloro-7-nitroquinoline consists of a quinoline core with two functional groups: a chlorine atom at the C-4 position and a nitro group at the C-7 position. The quinoline scaffold features a bicyclic structure with a benzene ring fused to a pyridine ring. The presence of both electron-withdrawing groups (chlorine and nitro) significantly influences the electronic distribution and reactivity of the molecule.

Physical and Chemical Properties

Based on structural similarities to other quinoline derivatives, 4-Chloro-7-nitroquinoline likely possesses the following properties:

PropertyExpected Value/Characteristic
Molecular FormulaC₉H₅ClN₂O₂
Molecular WeightApproximately 208.60 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityLikely poorly soluble in water; better solubility in organic solvents
Melting PointExpected range: 130-180°C (based on similar compounds)
pKaWeakly basic due to pyridine nitrogen, with pKa likely reduced by electron-withdrawing groups

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features that could be used for identification:

Spectroscopic MethodExpected Characteristics
UV-VisibleStrong absorption bands likely between 250-350 nm
IRCharacteristic bands for C=N, C=C, NO₂ (symmetric and asymmetric stretching), and C-Cl bonds
¹H NMRAromatic proton signals in the range of δ 7.5-9.0 ppm
¹³C NMRCarbon signals for the quinoline scaffold and carbon atoms bearing the functional groups
Mass SpectrometryMolecular ion peak at m/z 208 with characteristic isotope pattern for chlorine

Synthesis Methods

Nitration of 4-Chloroquinoline

The most direct approach would involve the nitration of 4-chloroquinoline using a nitrating mixture such as concentrated nitric acid and sulfuric acid under carefully controlled conditions to direct nitration to the 7-position.

Chlorination of 7-Nitroquinoline

An alternative approach could involve the chlorination of 7-nitroquinoline using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Reaction Conditions

The synthesis would require careful control of reaction conditions:

ParameterRecommended Conditions
TemperatureTypically 0-10°C for nitration reactions to control selectivity
SolventConcentrated acids for nitration; inert solvents for chlorination
Reaction TimeVariable depending on the specific route (typically 2-24 hours)
PurificationRecrystallization from appropriate solvents; column chromatography

Chemical Reactivity

Nucleophilic Substitution Reactions

The chlorine atom at the C-4 position is expected to be highly reactive toward nucleophilic substitution, similar to other 4-chloroquinolines. This reactivity arises from the electron-withdrawing effect of the pyridine nitrogen that activates the C-4 position.

NucleophileExpected ProductTypical Conditions
Amines4-Amino-7-nitroquinoline derivativesMild heating in polar solvents
Alkoxides4-Alkoxy-7-nitroquinoline derivativesBase, alcohol, reflux
Thiols4-Thio-7-nitroquinoline derivativesBase, thiol, room temperature to reflux

Reduction Reactions

The nitro group at the C-7 position can undergo reduction to form the corresponding amine:

Reduction MethodExpected ProductTypical Conditions
Catalytic Hydrogenation7-Amino-4-chloroquinolineH₂, Pd/C, methanol or ethanol
Chemical Reduction7-Amino-4-chloroquinolineFe or Zn in acidic conditions
Selective Reduction7-Amino-4-chloroquinolineNa₂S₂O₄ in aqueous conditions

Other Transformations

Additional reactions could include:

  • Cross-coupling reactions involving the C-Cl bond

  • Further functionalization of the quinoline ring

  • Oxidation reactions

Structure-Activity Relationships

Comparison with Related Quinoline Derivatives

A comparison with structurally related quinoline compounds can provide insights into the potential biological activities of 4-Chloro-7-nitroquinoline:

CompoundStructural DifferenceNotable Properties
4-ChloroquinolineLacks 7-nitro groupLess electron-deficient; used in antimalarial drug synthesis
7-NitroquinolineLacks 4-chloro groupEnhanced electron deficiency; potential photoactive properties
4-Chloro-7-methoxyquinoline7-methoxy instead of 7-nitroDifferent electronic properties; potentially different biological activity

Electronic Effects

The presence of both chlorine and nitro groups creates a highly electron-deficient aromatic system. The nitro group at position 7 would significantly affect the electron density distribution across the quinoline ring, influencing both chemical reactivity and potential biological interactions.

Analytical Methods

Identification and Characterization

For identification and quality control purposes, several analytical methods would be suitable:

Analytical MethodApplication
HPLCPurity determination and separation
GC-MSIdentification and structural confirmation
NMR SpectroscopyStructural elucidation
Elemental AnalysisCompositional verification
X-ray CrystallographyDefinitive structural determination
MethodPurity Parameter
HPLC>98% area under curve
Melting PointSharp melting point within 2°C range
TLCSingle spot with multiple solvent systems
Elemental AnalysisWithin ±0.4% of theoretical values
Safety MeasureImplementation
Personal ProtectionGloves, lab coat, safety glasses, and appropriate respiratory protection
StorageCool, dry place away from incompatible materials and sources of heat
Waste DisposalFollowing local regulations for hazardous chemical waste
HandlingIn fume hood with adequate ventilation

Future Research Directions

Several promising research directions could be explored:

  • Development of optimized and selective synthetic routes

  • Comprehensive physical and chemical characterization

  • Evaluation of biological activities, particularly antimicrobial and anticancer

  • Exploration of applications in materials science

  • Investigation of structure-activity relationships through systematic modification

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